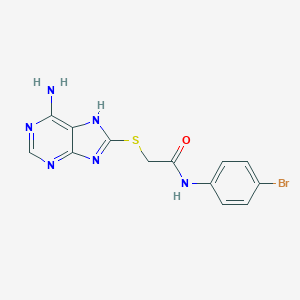![molecular formula C25H17BrFN3O3 B297293 2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297293.png)
2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile in lab experiments is its potential as an anticancer agent. However, one of the main limitations is the complex synthesis method, which can make it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile. One potential direction is to study its potential as an anti-inflammatory agent. Another potential direction is to study its potential as an antioxidant. Additionally, further research is needed to fully understand the mechanism of action of this compound.
Synthesemethoden
The synthesis of 2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile is a complex process that involves several steps. The first step involves the synthesis of 2-bromo-4-nitrophenol, which is then treated with 4-fluorobenzylamine to obtain the intermediate compound. The intermediate compound is then treated with 2,5-dioxoimidazolidine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Molekularformel |
C25H17BrFN3O3 |
|---|---|
Molekulargewicht |
506.3 g/mol |
IUPAC-Name |
2-[[2-bromo-4-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C25H17BrFN3O3/c26-21-11-17(7-10-23(21)33-15-19-4-2-1-3-18(19)13-28)12-22-24(31)30(25(32)29-22)14-16-5-8-20(27)9-6-16/h1-12H,14-15H2,(H,29,32)/b22-12+ |
InChI-Schlüssel |
FBKLFEBDWKEPJM-WSDLNYQXSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)Br)C#N |
SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)Br)C#N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-(4-chlorobenzyl)-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297210.png)
amino]-N-propylacetamide](/img/structure/B297212.png)
amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B297215.png)
![4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297216.png)
amino]acetamide](/img/structure/B297217.png)
![N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide](/img/structure/B297219.png)
amino]acetyl}amino)benzoate](/img/structure/B297220.png)
amino]acetamide](/img/structure/B297222.png)
amino]-N-(2-fluorophenyl)acetamide](/img/structure/B297223.png)
amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B297224.png)
![4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297226.png)

![N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide](/img/structure/B297233.png)
![2-benzyl-8-[bis(4-methylphenyl)methylidene]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B297235.png)